2-(1-Hexylhydrazinyl)benzothiazole
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Overview
Description
2-(1-Hexylhydrazinyl)benzothiazole is an organic compound with the molecular formula C13H19N3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexylhydrazinyl)benzothiazole typically involves the reaction of benzothiazole with hexylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hexylhydrazinyl)benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The benzothiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
2-(1-Hexylhydrazinyl)benzothiazole has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(1-Hexylhydrazinyl)benzothiazole exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Studied for its potential use in organic light-emitting diodes (OLEDs).
Uniqueness
2-(1-Hexylhydrazinyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexylhydrazinyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-hexylhydrazine |
InChI |
InChI=1S/C13H19N3S/c1-2-3-4-7-10-16(14)13-15-11-8-5-6-9-12(11)17-13/h5-6,8-9H,2-4,7,10,14H2,1H3 |
InChI Key |
WKEYAWVXHYOKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
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